AAT-008

Description

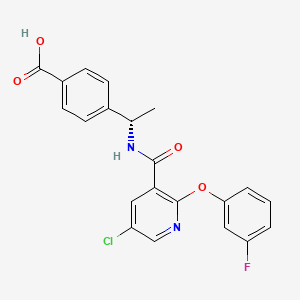

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXDPPYCCKCVCW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AAT-008: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AAT-008 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) E-type prostanoid receptor 4 (EP4). Its primary mechanism of action in the context of cancer is the modulation of the tumor microenvironment to enhance anti-tumor immunity. By blocking the immunosuppressive effects of PGE2 mediated through the EP4 receptor, this compound facilitates a more robust immune response against cancer cells. This guide provides a comprehensive overview of the molecular pathways affected by this compound, quantitative data from preclinical studies, and detailed experimental protocols for key assays.

Core Mechanism of Action: EP4 Receptor Antagonism

Prostaglandin E2 (PGE2), often found in high concentrations within the tumor microenvironment, plays a significant role in promoting cancer progression by signaling through its receptors, primarily EP4. This signaling cascade leads to an immunosuppressive milieu that allows cancer cells to evade immune destruction. This compound directly counteracts this by binding to and inhibiting the EP4 receptor.

The downstream effects of EP4 receptor signaling in cancer cells involve multiple pathways:

-

Cyclic AMP (cAMP)/Protein Kinase A (PKA) Pathway: The canonical signaling pathway for the EP4 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This can influence gene transcription related to cell survival and proliferation.

-

PI3K/Akt Pathway: Non-canonical signaling through the EP4 receptor can also activate the PI3K/Akt pathway, a critical regulator of cell survival, growth, and proliferation.

-

ERK Pathway: The EP4 receptor has also been shown to activate the ERK pathway, which is involved in cell proliferation and migration.

By blocking the EP4 receptor, this compound is hypothesized to inhibit these pro-survival and pro-proliferative signaling cascades within cancer cells. However, its most profound and well-documented effect is on the immune cells within the tumor microenvironment.

Immunomodulatory Effects of this compound

The primary anti-cancer activity of this compound stems from its ability to reverse PGE2-mediated immunosuppression.[1][2][3][4] This is achieved through several key mechanisms:

-

Stimulation of Dendritic Cells (DCs): this compound promotes the function of dendritic cells, which are crucial for initiating an anti-tumor immune response by presenting tumor antigens to T cells.[1]

-

Enhancement of Effector T Cell (Teff) Infiltration and Function: By blocking the EP4 signal, this compound increases the infiltration of cytotoxic CD8+ T cells (Teffs) into the tumor.[1] These cells are responsible for directly killing cancer cells.

-

Reduction of Regulatory T cells (Tregs): this compound decreases the number and suppressive activity of regulatory T cells within the tumor microenvironment.[1] Tregs are a major obstacle to effective anti-tumor immunity.

-

Synergy with Radiotherapy: Preclinical studies have shown that this compound has a supra-additive effect when combined with radiotherapy.[1] Radiation can induce the release of tumor antigens, and this compound enhances the subsequent immune response against these antigens.

The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, allowing for effective immune-mediated eradication of cancer cells.

Quantitative Data

Table 1: In Vivo Tumor Growth Delay in a Murine Colon Cancer Model (CT26WT)

| Treatment Group | Mean Tumor Doubling Time (Days) - Experiment 1 (Once Daily Dosing) | Mean Tumor Doubling Time (Days) - Experiment 2 (Twice Daily Dosing) |

| Vehicle | 5.9 | 4.0 |

| This compound (3 mg/kg/day) | - | 4.4 |

| This compound (10 mg/kg/day) | 6.3 | 4.6 |

| This compound (30 mg/kg/day) | 6.9 | 5.5 |

| Vehicle + RT (9 Gy) | 8.8 | 6.1 |

| This compound (10 mg/kg/day) + RT (9 Gy) | 11.0 | 16.5 |

| This compound (30 mg/kg/day) + RT (9 Gy) | 18.2 | 21.1 |

Data summarized from Manabe et al.[1]

Table 2: Immune Cell Population Changes in Tumors

| Treatment Group | Mean Teff Proportion (%) | Mean Treg Proportion (%) | Teff/Treg Ratio |

| 0 mg + RT | 31 | 4.0 | 10 |

| 10 mg this compound + RT | 43 | - | - |

| 30 mg this compound + RT | - | 1.5 | 22 |

Data summarized from Manabe et al.[1]

Table 3: Representative IC50 Values of EP4 Antagonists in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 36 (EP4 Antagonist) | MCF-7 | Breast Cancer | 46.73 |

| Compound 36 (EP4 Antagonist) | 4T1 | Breast Cancer | 79.47 |

| Compound 36 (EP4 Antagonist) | CT-26 WT | Colon Cancer | 41.39 |

| ONO-AE3-208 | Prostate Cancer Cells | Prostate Cancer | Dose-dependent inhibition of invasion and migration |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: this compound blocks PGE2 binding to the EP4 receptor, inhibiting downstream signaling.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound in cancer models.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the direct cytotoxic or anti-proliferative effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., CT26WT, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EP4 Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the EP4 signaling pathway (e.g., CREB, Akt).

Materials:

-

Cancer cell line expressing EP4

-

Complete culture medium

-

This compound stock solution

-

PGE2 (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Protocol:

-

Plate cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 1-24 hours). Include a vehicle control.

-

For experiments investigating inhibition of PGE2-induced signaling, pre-treat with this compound for 1-2 hours before stimulating with PGE2 (e.g., 1 µM) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Murine Colon Cancer Model with Radiotherapy

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with radiotherapy.

Materials:

-

Balb/c mice

-

CT26WT murine colon cancer cells

-

This compound (for oral administration)

-

Vehicle for this compound

-

Irradiation source (e.g., X-ray irradiator)

-

Calipers for tumor measurement

Protocol:

-

Inject 5 x 10^5 CT26WT cells subcutaneously into the flank of Balb/c mice.[1]

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups: Vehicle, this compound alone, Radiotherapy (RT) alone, and this compound + RT.

-

Administer this compound orally at the desired dose (e.g., 10 or 30 mg/kg/day) once or twice daily.[1]

-

On a designated day (e.g., day 10 post-implantation), irradiate the tumors with a single dose of radiation (e.g., 9 Gy).[1]

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell populations).

Conclusion

This compound represents a promising therapeutic agent for cancer treatment, primarily through its immunomodulatory mechanism of action. By antagonizing the EP4 receptor, it effectively reverses the immunosuppressive tumor microenvironment, leading to enhanced anti-tumor immunity. Its synergistic effect with radiotherapy further highlights its potential in combination therapy regimens. Further research is warranted to fully elucidate its direct effects on various cancer cell types and to translate these preclinical findings into clinical applications.

References

- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

AAT-008: A Comprehensive Technical Guide to its EP4 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] As a key mediator in various physiological and pathological processes, including inflammation, pain, and cancer, the EP4 receptor represents a significant therapeutic target.[3] this compound has demonstrated potential in preclinical studies for the treatment of inflammatory pain and as a radiosensitizer in cancer therapy.[1][4] This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound for the EP4 receptor, complete with detailed experimental methodologies and pathway visualizations.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound against the EP4 receptor.

Table 1: EP4 Receptor Binding Affinity of this compound

| Species | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Human | Recombinant EP4 | Radioligand Binding | Ki | 0.97 | [1][3] |

| Rat | Recombinant EP4 | Radioligand Binding | Ki | 6.1 | [1][3] |

| Dog | EP4 | Radioligand Binding | Ki | 38 | [2] |

| Human | Recombinant EP4 in HEK293 cells | [3H]-PGE2 Displacement | IC50 | 2.4 |

Table 2: Functional Antagonism of this compound at the Human EP4 Receptor

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| HEK293 | PGE2-induced cAMP formation | IC50 | 16.3 |

Table 3: Selectivity Profile of this compound

While specific binding affinities for other prostanoid receptors are not detailed in the available literature, this compound has been consistently reported to exhibit high selectivity for the EP4 receptor.

| Receptor Panel | Selectivity | Reference |

| Other Prostanoid Receptors (EP1, EP2, EP3, DP, FP, IP, TP) | >1000-fold | [2] |

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for EP4 Receptor Affinity

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for the EP4 receptor through competitive displacement of a radiolabeled ligand.

a. Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing recombinant human or rat EP4 receptor.

-

Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).

-

Test Compound: this compound.

-

Assay Buffer: 10 mM MES buffer containing 1 mM EDTA and 10 mM MnCl2, adjusted to pH 6.0.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

b. Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the EP4 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-PGE2 (e.g., 0.2 - 1.0 nM), and varying concentrations of this compound. For determining non-specific binding, a high concentration of unlabeled PGE2 is used in place of this compound.

-

Incubation: Incubate the plates for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for EP4 Receptor Antagonism

This protocol describes the methodology to assess the functional antagonist activity of this compound by measuring its ability to inhibit PGE2-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the EP4 receptor.

a. Materials:

-

Cell Line: HEK293 cells stably expressing the human EP4 receptor.

-

Agonist: Prostaglandin E2 (PGE2).

-

Test Compound: this compound.

-

Cell Culture Medium: As appropriate for HEK293 cells (e.g., DMEM with 10% FBS).

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

b. Procedure:

-

Cell Culture and Seeding: Culture HEK293-EP4 cells and seed them into 96-well or 384-well plates at a predetermined density. Allow the cells to adhere and grow overnight.

-

Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of PGE2 (typically at its EC80 concentration to elicit a robust response) to the wells containing this compound and to control wells (no antagonist).

-

Incubation: Incubate the plate for a specific duration (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the inhibition of the PGE2-induced cAMP signal against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal PGE2-stimulated cAMP production.

Mandatory Visualizations

Signaling Pathways

The EP4 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This pathway is central to the receptor's function.

Caption: EP4 Receptor Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the binding affinity and functional antagonism assays.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a novel, potent, and selective prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]

AAT-008 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1] Prostaglandin E2, often abundant in the tumor microenvironment, promotes tumor growth and immune evasion by signaling through its receptors. The EP4 receptor, a G-protein coupled receptor, is a key mediator of these immunosuppressive effects. By blocking the PGE2/EP4 signaling axis, this compound represents a promising therapeutic strategy, particularly in immuno-oncology, to reverse PGE2-driven immune suppression and enhance anti-tumor immunity, especially in combination with treatments like radiotherapy. This guide provides an in-depth overview of the downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: EP4 Receptor Antagonism

This compound competitively binds to the EP4 receptor, preventing its activation by the endogenous ligand PGE2. The primary consequence of this antagonism is the inhibition of downstream signaling cascades that are normally initiated upon PGE2 binding. The EP4 receptor is primarily coupled to the Gαs G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] this compound's efficacy as an EP4 antagonist has been demonstrated by its ability to inhibit PGE2-induced cAMP production in HEK293 cells expressing the human EP4 receptor.[1]

Quantitative Data: Binding Affinity and Potency

The following table summarizes the binding affinity and functional potency of this compound for the EP4 receptor.

| Parameter | Species | Value | Cell Line/System | Reference |

| Ki | Human | 0.97 nM | Recombinant EP4 | [1] |

| Ki | Rat | 6.1 nM | Recombinant EP4 | [1] |

| IC50 | Human | 16.3 nM | HEK293 (cAMP inhibition) | [1] |

| IC50 | Human | 2.4 nM | HEK293 ([3H]PGE2 displacement) | [1] |

Downstream Signaling Pathways

The antagonism of the EP4 receptor by this compound modulates several key intracellular signaling pathways. The most well-characterized of these is the Gαs-cAMP-PKA pathway. However, evidence also suggests the involvement of other signaling arms downstream of EP4 that would be consequently inhibited by this compound.

Gαs/cAMP/PKA/CREB Pathway

This is the canonical signaling pathway for the EP4 receptor. In the presence of PGE2, EP4 activation leads to:

-

Activation of the Gαs subunit.

-

Stimulation of adenylyl cyclase (AC) and subsequent production of cAMP.

-

cAMP-dependent activation of Protein Kinase A (PKA).

-

PKA-mediated phosphorylation and activation of the cAMP response element-binding protein (CREB).

-

CREB-driven transcription of target genes, many of which are involved in immunosuppression and tumor progression.

This compound, by blocking PGE2 binding, prevents the initiation of this cascade, thereby inhibiting cAMP production and subsequent downstream events.[1]

PI3K/Akt Pathway

Some studies have indicated that the EP4 receptor can also signal through a Gαi-coupled pathway, leading to the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt.[3] This pathway is also implicated in cell survival and proliferation. By acting as an EP4 antagonist, this compound would also be expected to inhibit this signaling axis.

Immunomodulatory Effects of this compound

The primary therapeutic potential of this compound in oncology lies in its ability to modulate the immune system. PGE2 in the tumor microenvironment creates an immunosuppressive milieu. This compound reverses these effects, leading to enhanced anti-tumor immunity.

Quantitative Data: In Vivo Immunomodulation and Anti-Tumor Efficacy

The following tables summarize the in vivo effects of this compound in a murine colon cancer model (CT26WT tumors in Balb/c mice), as reported by Manabe Y, et al. (2023).[2]

Table 1: Tumor Growth Delay with this compound and Radiotherapy (RT) [2]

| Treatment Group | Dosing Schedule | Mean Tumor Doubling Time (days) |

| Experiment 1 | ||

| Vehicle | Once Daily | 5.9 |

| 10 mg/kg this compound | Once Daily | 6.3 |

| 30 mg/kg this compound | Once Daily | 6.9 |

| Vehicle + RT (9 Gy) | Once Daily | 8.8 |

| 10 mg/kg this compound + RT (9 Gy) | Once Daily | 11.0 |

| 30 mg/kg this compound + RT (9 Gy) | Once Daily | 18.2 |

| Experiment 2 | ||

| Vehicle | Twice Daily | 4.0 |

| 3 mg/kg this compound | Twice Daily | 4.4 |

| 10 mg/kg this compound | Twice Daily | 4.6 |

| 30 mg/kg this compound | Twice Daily | 5.5 |

| Vehicle + RT (9 Gy) | Twice Daily | 6.1 |

| 3 mg/kg this compound + RT (9 Gy) | Twice Daily | 7.7 |

| 10 mg/kg this compound + RT (9 Gy) | Twice Daily | 16.5 |

| 30 mg/kg this compound + RT (9 Gy) | Twice Daily | 21.1 |

Table 2: Effect of this compound on Tumor-Infiltrating Lymphocytes (TILs) [4][5]

| Treatment Group | Mean Teff (CD45+CD8+CD69+) Proportion (%) | Mean Treg Proportion (%) | Teff/Treg Ratio |

| 0 mg + RT (9 Gy) | 31 | 4.0 | 10 |

| 10 mg + RT (9 Gy) | 43 | Not Reported | Not Reported |

| 30 mg + RT (9 Gy) | Not Reported | 1.5 | 22 |

Logical Flow of this compound's Anti-Tumor Immune Response

Experimental Protocols

In Vivo Tumor Growth Delay Assay

-

Animal Model: 7-week-old female Balb/c mice.

-

Tumor Cell Line: CT26WT murine colon cancer cells.

-

Tumor Implantation: 5 x 10^5 CT26WT cells are injected into the right hind legs of the mice.[5]

-

Treatment Initiation: Treatment begins when the mean tumor diameter reaches approximately 10-15 mm.[5]

-

This compound Administration: this compound is administered orally via gavage at doses of 3, 10, or 30 mg/kg/day.[4] The vehicle used is methyl cellulose. Dosing can be once or twice daily.[4]

-

Radiotherapy: Tumors are locally irradiated with a single 9 Gy dose on day 3 of the experiment using an X-ray machine (e.g., 210 kVp, 10 mA with a 2-mm Al filter) at a dose rate of approximately 2.2 Gy/min.[6]

-

Tumor Measurement: Tumor dimensions are measured every other day with calipers, and tumor volume is calculated.

-

Endpoint: Tumor doubling time is calculated from the tumor growth curves.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

-

Tumor Collection and Dissociation: Tumors are harvested at a specified time point (e.g., day 13 or 19 post-treatment initiation) and mechanically and/or enzymatically dissociated into a single-cell suspension.

-

Cell Staining:

-

Effector T cells (Teff): Cells are stained with fluorescently conjugated antibodies against CD45, CD8, and CD69. Teff cells are identified as CD45+CD8+CD69+.[4][5]

-

Regulatory T cells (Treg): A standard panel for identifying Tregs includes antibodies against CD3, CD4, CD25, and FoxP3 (intracellular staining), with Tregs defined as CD3+CD4+CD25+FoxP3+. Alternatively, surface staining for CD127 can be used in combination with CD4 and CD25, with Tregs identified as CD4+CD25+CD127-low.

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to first identify live, single cells, then the lymphocyte population, followed by specific T cell subsets. The proportion of each cell type is quantified.

Conclusion

This compound is a selective EP4 receptor antagonist that effectively blocks the downstream signaling of PGE2. Its primary mechanism of action involves the inhibition of the Gαs/cAMP/PKA/CREB pathway, which in the context of the tumor microenvironment, leads to a reversal of immunosuppression. In vivo studies have demonstrated that this compound can enhance the efficacy of radiotherapy by increasing the infiltration of effector T cells and reducing the proportion of regulatory T cells within the tumor. These findings underscore the potential of this compound as a valuable component of combination cancer therapies, particularly in the realm of immuno-oncology. Further research is warranted to fully elucidate all the downstream effectors of this compound and to translate these promising preclinical findings into clinical benefits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]

- 6. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to AAT-008: Modulating the Tumor Microenvironment

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. It plays a pivotal role in tumor progression, metastasis, and response to therapy. A key signaling molecule within the TME is Prostaglandin (B15479496) E2 (PGE2), which is known to promote tumor growth and create an immunosuppressive landscape.[1][2][3] PGE2 exerts its effects through four G-protein-coupled receptors, EP1 through EP4.[4] The EP4 receptor, in particular, has been identified as a critical mediator of PGE2-driven immunosuppression in cancer.[1][4]

AAT-008 is a novel, potent, and selective antagonist of the PGE2-EP4 receptor.[4][5] By blocking the PGE2-EP4 signaling axis, this compound represents a promising therapeutic strategy to remodel the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immunity and potentially augmenting the efficacy of other cancer treatments like radiotherapy.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating the TME, and the experimental evidence supporting its therapeutic potential.

Core Mechanism of Action: Antagonism of the PGE2-EP4 Signaling Pathway

PGE2 is produced from arachidonic acid by cyclooxygenase (COX) enzymes, which are often overexpressed in tumors.[4] Upon binding to its receptor, EP4, on various immune cells within the TME, PGE2 initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP).[4] This cascade ultimately results in the suppression of anti-tumor immune responses, including the inhibition of effector T cell (Teff) function and the promotion of regulatory T cell (Treg) activity. This compound functions by directly competing with PGE2 for binding to the EP4 receptor, thereby inhibiting this immunosuppressive signaling.

Preclinical Evidence: TME Modulation in a Murine Colon Cancer Model

The primary investigation into this compound's effect on the TME was conducted using a CT26WT colon cancer model in Balb/c mice. This study evaluated this compound as a monotherapy and in combination with radiotherapy (RT), a treatment known to enhance anti-tumor immune responses.[1][2]

Quantitative Data on Immune Cell Modulation

Flow cytometry analysis of tumors revealed that this compound, particularly in combination with radiotherapy, significantly alters the composition of tumor-infiltrating lymphocytes. The treatment leads to an increase in the proportion of effector T cells (Teff) and a decrease in immunosuppressive regulatory T cells (Treg), resulting in a more favorable Teff/Treg ratio for an anti-tumor response.[1][2][3][6]

Table 1: Effect of this compound and Radiotherapy on Tumor-Infiltrating T-Cell Populations

| Treatment Group | Mean Teff Proportion (%) | Mean Treg Proportion (%) | Teff/Treg Ratio |

|---|---|---|---|

| 0 mg/kg this compound + RT | 31%[1][3] | 4.0%[2][6] | 10[2][6] |

| 10 mg/kg this compound + RT | 43%[1][3] | - | - |

| 30 mg/kg this compound + RT | - | 1.5%[2][6] | 22[2][6] |

Data sourced from studies on CT26WT tumors in Balb/c mice. Teff defined as CD45+CD8+CD69+. RT was administered as a single 9 Gy dose.[1][2][3][6]

Quantitative Data on Anti-Tumor Efficacy

While the effect of this compound alone on tumor growth was minimal, its combination with radiotherapy demonstrated a significant delay in tumor growth. The combined effect was determined to be additive at lower doses and supra-additive at the highest dose when this compound was administered twice daily.[1][2][3]

Table 2: Tumor Growth Delay with this compound and Radiotherapy Combination

| This compound Administration | Dose (mg/kg/day) | Combined Effect with RT (9 Gy) |

|---|---|---|

| Once Daily | 30 | Additive[1][3] |

| Twice Daily | 3 | Additive[1][3] |

| Twice Daily | 10 | Additive[1][3] |

| Twice Daily | 30 | Supra-additive[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used to generate the data above are outlined below.[1][2][3][6]

1. Animal Model and Tumor Implantation:

-

Cell Line: CT26WT, an N-nitroso-N-methylurethane-induced murine colon adenocarcinoma cell line.[1][7]

-

Procedure: 5x10^5 CT26WT cells were implanted subcutaneously into the mice.[6]

2. Treatment Regimen:

-

This compound Administration: this compound was administered orally at doses of 0, 3, 10, or 30 mg/kg/day.[1][3] Dosing was performed either once or twice daily for up to 19 days.[1][3]

-

Radiotherapy (RT): On day 3 post-tumor implantation, tumors in the RT group were irradiated with a single dose of 9 Gy.[1][3]

-

Tumor Measurement: Tumor sizes were measured every other day to assess growth delay.[1][3]

3. Flow Cytometry for Immune Cell Analysis:

-

Tumor Processing: Tumors were harvested at specified time points (e.g., day 13 or 19), dissociated into single-cell suspensions.[1][6]

-

Effector T Cell (Teff) Staining: Cells were stained with antibodies against CD45, CD8, and CD69 to identify the Teff population (CD45+CD8+CD69+).[1][6]

-

Regulatory T Cell (Treg) Staining: For Treg analysis, cells were first stained for surface markers with anti-mouse CD4-APC. Subsequently, cells were fixed and permeabilized using a FOXP3/Transcription Factor Staining Buffer Set, followed by intracellular staining with anti-FoxP3-PE antibody.[2]

-

Analysis: Stained cells were analyzed using a flow cytometer to determine the proportions of Teff and Treg cells within the tumor.[1][2]

References

- 1. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]

- 3. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. Discovery of this compound, a novel, potent, and selective prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Tumor Activity of Cytotoxic T Lymphocytes Elicited with Recombinant and Synthetic Forms of a Model Tumor-Associated Antigen - PMC [pmc.ncbi.nlm.nih.gov]

AAT-008: A Technical Guide on its Immunomodulatory Effects on Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. Emerging preclinical evidence indicates that this compound possesses significant immunomodulatory properties, particularly within the tumor microenvironment. By blocking the immunosuppressive signals mediated by PGE2-EP4, this compound has been shown to enhance anti-tumor immune responses, making it a promising candidate for cancer immunotherapy, especially in combination with other treatment modalities such as radiotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key quantitative data on its effects on immune cell populations, detailed experimental protocols from pivotal studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule developed as a selective antagonist for the prostaglandin EP4 receptor.[1][2] Prostaglandin E2 (PGE2) is a key lipid mediator that plays a crucial role in inflammation and has been implicated in promoting tumor growth and metastasis through its interaction with four receptor subtypes: EP1, EP2, EP3, and EP4.[2][3][4] The EP4 receptor, in particular, is known to mediate immunosuppressive effects within the tumor microenvironment.[4] this compound was developed to counteract these effects and has demonstrated a high binding affinity for the human EP4 receptor with a Ki of 0.97 nM.[1][5]

Mechanism of Action: Targeting the PGE2-EP4 Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the EP4 receptor. In the context of the tumor microenvironment, cancer cells often overproduce PGE2, which then acts on EP4 receptors expressed on various immune cells, including dendritic cells (DCs), effector T cells (Teff), and regulatory T cells (Tregs).[4][6] This signaling cascade leads to a dampened anti-tumor immune response by inhibiting DC maturation and function, suppressing Teff activity, and promoting the expansion and function of immunosuppressive Tregs.[4][6] By blocking the PGE2-EP4 interaction, this compound is hypothesized to reverse these immunosuppressive signals, thereby reactivating the anti-tumor immune response.

Quantitative Data on Immune Cell Modulation

The primary in vivo data for this compound's effect on immune cells comes from a study using a murine colon cancer model (CT26WT cells in Balb/c mice), where the drug was evaluated alone and in combination with radiotherapy (RT).

Table 1: Effect of this compound and Radiotherapy on Intratumoral T Cell Populations

| Treatment Group | Mean Effector T cell (Teff) Proportion (%) | Mean Regulatory T cell (Treg) Proportion (%) | Mean Teff/Treg Ratio |

| 0 mg this compound + RT | 31% | 4.0% | 10 |

| 10 mg this compound + RT | 43% | Not Reported | Not Reported |

| 30 mg this compound + RT | Not Reported | 1.5% | 22 |

| Data sourced from a study in a murine colon cancer model.[3][6][7] | |||

| Note: Teff and Treg proportions were measured in two separate experimental series.[3][6] |

Table 2: Effect of this compound on Tumor Growth Delay in Combination with Radiotherapy

| Treatment Group | Mean Tumor Doubling Time (days) |

| Vehicle | 4.0 |

| 3 mg/kg this compound | 4.4 |

| 10 mg/kg this compound | 4.6 |

| 30 mg/kg this compound | 5.5 |

| Vehicle + RT (9 Gy) | 6.1 |

| 3 mg/kg this compound + RT | 7.7 |

| 10 mg/kg this compound + RT | 16.5 |

| 30 mg/kg this compound + RT | 21.1 |

| Data from the second growth delay experiment where this compound was administered twice daily.[6] |

Experimental Protocols

In Vivo Murine Colon Cancer Model

-

Cell Line and Animal Model: CT26WT colon cancer cells were used, grown in Balb/c mice.[3][4]

-

Tumor Implantation: CT26WT cells were implanted subcutaneously into the legs of the mice.

-

This compound Administration: this compound was administered orally at doses of 0, 3, 10, and 30 mg/kg/day, either once or twice daily for up to 19 days.[3][6] The vehicle used was methyl cellulose.[6]

-

Radiotherapy: On day 3 post-implantation, tumors in the radiotherapy groups were irradiated with a single 9 Gy dose using an X-ray machine.[3][6]

-

Tumor Growth Measurement: Tumor sizes were measured every other day.[3][6]

-

Flow Cytometry Analysis:

-

For the first series, tumors were harvested on day 19 after treatment with 10 mg/kg/day this compound and RT.[3]

-

For the second series, tumors were harvested on day 13 after treatment with 30 mg/kg/day this compound (twice daily) and RT.[3][7]

-

Tumors were processed into single-cell suspensions.

-

Cells were stained with the following antibodies: anti-mouse rat CD45-FITC, anti-mouse rat CD69-PE, and anti-mouse rat CD8-APC.[4]

-

Effector T cells (Teff) were defined as CD45+CD8+CD69+.[3][7] Regulatory T cells (Treg) were also quantified.

-

Data was acquired using a FACS Verse™ flow cytometer and analyzed with FlowJo software.[4]

-

Receptor Binding Assay (General Protocol)

While the specific protocol for this compound is proprietary, the determination of its binding affinity (Ki value) would typically involve a competitive radioligand binding assay.

-

Objective: To determine the affinity of this compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from a cell line engineered to express the human EP4 receptor.

-

A radiolabeled prostaglandin, such as [3H]-PGE2.

-

This compound at various concentrations.

-

Assay buffer and a scintillation counter.

-

-

Procedure (General Steps):

-

Incubate the cell membranes with a fixed concentration of [3H]-PGE2 in the presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Clinical Development and Future Directions

This compound has been identified as a candidate for preclinical development with potential applications in treating chronic pain and cancer.[5] The preclinical data strongly suggest that this compound's ability to modulate the tumor immune microenvironment could be beneficial, particularly in combination with therapies like radiotherapy that promote the release of tumor antigens.[6] Further investigations, including clinical trials, are warranted to explore the therapeutic potential of this compound in oncology.[7]

Conclusion

This compound is a potent and selective EP4 receptor antagonist that has demonstrated significant immunomodulatory effects in a preclinical cancer model. By inhibiting the immunosuppressive PGE2-EP4 signaling pathway, this compound can increase the infiltration and activity of effector T cells within the tumor while reducing the presence of regulatory T cells. These effects, particularly when combined with radiotherapy, lead to enhanced anti-tumor activity. The data presented in this guide underscore the potential of this compound as a novel immunotherapeutic agent and provide a foundation for its further development and clinical investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. daneshyari.com [daneshyari.com]

- 3. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Properties of AAT-008

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is an orally administered, small-molecule inhibitor targeting the Janus kinase (JAK) signaling pathway, a critical mediator of immune and inflammatory responses.[1][2] This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, and presenting key preclinical and clinical data. Methodologies for pivotal experiments are described to facilitate understanding and replication. Through the inhibition of specific JAK isoforms, this compound effectively modulates the signaling of numerous pro-inflammatory cytokines implicated in the pathophysiology of autoimmune diseases such as rheumatoid arthritis (RA).[1][3]

Introduction

Rheumatoid arthritis and other immune-mediated inflammatory diseases are characterized by the dysregulated production of inflammatory cytokines that signal through intracellular pathways, leading to chronic inflammation and tissue damage.[1] The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway has been identified as a central hub for signaling by numerous cytokines critical to the inflammatory cascade.[1][4] this compound (Tofacitinib) is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) designed to inhibit this pathway.[3][5] By blocking key intracellular signaling events, this compound represents a distinct therapeutic approach compared to biologic agents that target extracellular cytokines.[3] This guide consolidates the current understanding of this compound's anti-inflammatory effects.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The primary mechanism of action for this compound is the inhibition of JAK enzymes.[6] JAKs are intracellular tyrosine kinases that associate with cytokine receptors on the cell surface.[2][7] Upon cytokine binding, JAKs become activated, phosphorylate each other, and then phosphorylate the cytokine receptor, creating docking sites for STAT proteins.[6][8] Recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription for pro-inflammatory mediators.[6][8][9]

This compound primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[6] This specific inhibition profile disrupts the signaling of several key cytokines involved in inflammation and immune cell function, including interleukin-2 (B1167480) (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21, as well as type I and II interferons.[3][6]

Quantitative Data on Anti-inflammatory Properties

The efficacy of this compound has been quantified through various preclinical and clinical assessments.

Preclinical Inhibitory Activity

This compound demonstrates potent inhibition of specific JAK family kinases. The half-maximal inhibitory concentrations (IC50) highlight its selectivity.

| Target | IC50 (nM) |

| JAK1 | 112 |

| JAK2 | 20 |

| JAK3 | 1 |

| Table 1: In vitro inhibitory concentrations of this compound against JAK isoforms.[7] |

Clinical Efficacy in Rheumatoid Arthritis Patients

Clinical studies in patients with active rheumatoid arthritis have demonstrated significant reductions in disease activity and systemic inflammation following treatment with this compound.

| Parameter | Baseline (Mean) | Month 3 (Mean) | Mean Change | Reference |

| DAS28-CRP | 4.4 | 2.6 | -1.8 (p < 0.001) | [4][10][11] |

| C-Reactive Protein (CRP) (mg/L) | ~22.0 | ~3.1 | -18.9 | [12] |

| Erythrocyte Sedimentation Rate (ESR) (mm/h) | ~45.0 | ~23.3 | -21.7 | [12] |

| Table 2: Changes in disease activity and inflammatory markers in RA patients treated with this compound (5 mg BID).[4][10][11][12] |

Modulation of Plasma Inflammatory Proteins

This compound treatment significantly alters the levels of numerous circulating proteins involved in inflammation.

| Protein | Direction of Change | Magnitude of Change (%) | Reference |

| Interleukin-6 (IL-6) | Decrease | >50% | [10][11] |

| Matrix Metalloproteinase-1 (MMP-1) | Decrease | >50% | [10] |

| C-X-C motif chemokine ligand 1 (CXCL1) | Decrease | >50% | [10] |

| AXIN1 | Decrease | >50% | [10] |

| Table 3: Significant changes in inflammation-related plasma proteins after 3 months of this compound treatment.[10][11] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Angiogenesis Assay

This assay evaluates the effect of this compound on the formation of new blood vessels, a process implicated in inflammatory synovitis.[13]

Objective: To determine if this compound inhibits VEGF-induced tube formation in endothelial cells.

Methodology:

-

Preparation: A Matrigel solution is prepared and plated in a 96-well plate and allowed to solidify.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel.

-

Treatment: Cells are treated with one of the following:

-

Vehicle control.

-

Vascular Endothelial Growth Factor (VEGF) (e.g., 20 ng/ml) to stimulate tube formation.

-

VEGF plus this compound (e.g., 1 µM).

-

-

Incubation: The plate is incubated for 4-6 hours to allow for the formation of tube-like structures.

-

Imaging & Analysis: Images are captured using a microscope. The total tube length, number of junctions, and total branching length are quantified using imaging software (e.g., NIH ImageJ).[14]

In Vivo Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis.

Objective: To evaluate the therapeutic efficacy of this compound in reducing joint inflammation and arthritis severity in an animal model.

Methodology:

-

Immunization: Mice (e.g., DBA/1 strain) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant to induce arthritis. A booster immunization is typically given 19-21 days later.

-

Treatment Initiation: Upon the onset of visible arthritis, mice are randomized into treatment groups.

-

Dosing:

-

Control group receives vehicle daily.

-

Treatment group receives this compound (e.g., 30 mg/kg/day) daily via oral gavage.[14]

-

-

Monitoring: Mice are monitored daily or every other day for signs of arthritis. Clinical signs are scored based on paw swelling and erythema (e.g., on a scale of 0-4 per paw).

-

Endpoint Analysis: At the end of the study (e.g., day 35), animals are euthanized. Blood is collected for serum biomarker analysis (e.g., cytokines). Paws are collected for histological analysis to assess joint damage, inflammation, and pannus formation.[14]

Conclusion

This compound is a potent, orally available inhibitor of the JAK-STAT signaling pathway with well-documented anti-inflammatory properties.[2] Through the preferential inhibition of JAK1 and JAK3, it effectively suppresses the signaling of multiple pro-inflammatory cytokines that are central to the pathogenesis of rheumatoid arthritis and other autoimmune disorders.[6] Preclinical and clinical data consistently demonstrate its ability to reduce inflammation, as evidenced by improvements in disease activity scores and significant modulation of key inflammatory biomarkers.[10][12] The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other JAK inhibitors in the field of drug development.

References

- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ard.bmj.com [ard.bmj.com]

- 5. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. youtube.com [youtube.com]

- 9. armandoh.org [armandoh.org]

- 10. Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins in rheumatoid arthritis and baseline levels of soluble biomarkers associate with the treatment response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis | springermedizin.de [springermedizin.de]

- 14. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

AAT-008 for Non-Cancerous Proliferative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] While extensively investigated for its immunomodulatory and anti-neoplastic properties in oncology, the therapeutic potential of targeting the PGE2-EP4 signaling axis extends to a range of non-cancerous proliferative diseases.[1][3] These pathologies, often characterized by excessive cell growth, inflammation, and tissue remodeling, share common signaling pathways that can be modulated by EP4 antagonism. This technical guide provides a comprehensive overview of the core scientific principles, preclinical evidence, and experimental methodologies related to the application of this compound and other EP4 antagonists in non-cancerous proliferative disorders such as fibrosis and endometriosis.

Core Mechanism of Action: The PGE2-EP4 Signaling Pathway

Prostaglandin E2 is a key lipid mediator that exerts a wide array of biological effects through its four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a critical regulator of cellular proliferation, inflammation, and tissue remodeling. Upon binding of PGE2, the EP4 receptor primarily couples to Gαs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and other downstream effectors. This signaling cascade can influence gene transcription and cellular function, often promoting pro-proliferative and pro-inflammatory responses. This compound acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting these downstream signaling events.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Discovery of this compound, a novel, potent, and selective prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of AAT-008

An In-depth Technical Guide to the Discovery and Development of AAT-008

Introduction

This compound is a novel, orally active, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1] Initially developed by Pfizer Inc. and now under the stewardship of AskAt, Inc., this compound has garnered attention for its potential therapeutic applications in oncology and inflammatory pain.[1][2] Prostaglandin E2 is a key mediator in various physiological and pathological processes, including inflammation and cancer progression. By targeting the EP4 receptor, this compound represents a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Rationale

The rationale for developing an EP4 receptor antagonist stems from the role of the PGE2-EP4 signaling axis in promoting tumor growth and metastasis.[3] This pathway is implicated in suppressing anti-tumor immune responses, making it an attractive target for cancer therapy, particularly in combination with other modalities like radiotherapy. This compound emerged from a drug discovery program aimed at identifying potent and selective small molecule inhibitors of the EP4 receptor. It is described as a nicotinamide (B372718) derivative.[2] The highest global research and development status for this compound is Investigational New Drug (IND) approval.[2]

Mechanism of Action

This compound functions by competitively inhibiting the binding of prostaglandin E2 to the EP4 receptor. This action disrupts the downstream signaling cascade that contributes to an immunosuppressive tumor microenvironment.

The PGE2-EP4 signaling pathway promotes tumor progression through several mechanisms:

-

Suppression of Dendritic Cell (DC) Function: EP4 signaling can inhibit the recruitment and maturation of dendritic cells within the tumor microenvironment.[3]

-

Inhibition of Effector T Cells (Teff): This pathway hinders the production and infiltration of cytotoxic effector T cells into the tumor.[3]

-

Activation of Regulatory T Cells (Treg): EP4 signaling promotes the activity of regulatory T cells, which further dampen the anti-tumor immune response.[3]

By blocking this pathway, this compound is hypothesized to reverse these immunosuppressive effects, thereby activating the cancer-immunity cycle and rendering tumors more susceptible to therapies like radiation.[3]

Pharmacological Properties

This compound has demonstrated high affinity and selectivity for the EP4 receptor in preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Target | Species | Ki (nM) |

|---|---|---|

| EP4 Receptor | Human | 0.97[1] |

| EP4 Receptor | Rat | 6.1[1] |

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in various preclinical models of cancer and inflammatory pain.

In Vitro Oncology Studies

Preliminary screening of this compound and related compounds has shown activity in colon cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Nicotinamide Derivative | HCT-116 | Colon Cancer | 37[2] |

| Nicotinamide Derivative | HT-29 | Colon Cancer | 4.5[2] |

| This compound | MDA-MB-231 | Breast Cancer | Weak activity at 500 µM[2] |

| this compound | HCT-116 | Colon Cancer | Moderately significant activity[2] |

In Vivo Oncology Studies

The efficacy of this compound, particularly in combination with radiotherapy, has been assessed in a murine colon cancer model.

Table 3: In Vivo Tumor Growth Delay with this compound and Radiotherapy (RT)

| Treatment Group | Dosing Schedule | Outcome |

|---|---|---|

| This compound (3-30 mg/kg/day) alone | Once or Twice Daily | Minimal tumor growth delay[3][4] |

| This compound (30 mg/kg/day) + RT (9 Gy) | Once Daily | Additive effect[3][4][5] |

| This compound (3 & 10 mg/kg/day) + RT (9 Gy) | Twice Daily | Additive effect[3][4][5] |

| this compound (30 mg/kg/day) + RT (9 Gy) | Twice Daily | Supra-additive effect[3][4][5] |

In Vivo Immunomodulatory Effects

Flow cytometry analysis of the tumor microenvironment in the murine colon cancer model revealed that this compound enhances anti-tumor immune responses when combined with radiotherapy.

Table 4: Effect of this compound and Radiotherapy on Tumor Infiltrating Lymphocytes

| Parameter | Treatment Group (this compound + RT) | Control Group (Vehicle + RT) | P-value |

|---|---|---|---|

| Mean Effector T cell (Teff) Proportion | 43% (at 10 mg/kg)[3][4][5] | 31%[3][4][5] | N/A |

| Mean Regulatory T cell (Treg) Proportion | 1.5% (at 30 mg/kg)[4][5][6] | 4.0%[4][5][6] | 0.04 |

| Mean Teff/Treg Ratio | 22 (at 30 mg/kg)[4][5][6] | 10[4][5][6] | 0.04 |

In Vivo Pain Models

This compound has also shown efficacy in rat models of inflammatory pain.

Table 5: Analgesic Effects of this compound in Rat Models

| Pain Model | Dose (p.o.) | Effect |

|---|---|---|

| Carrageenan-induced mechanical hyperalgesia | 1 mg/kg | Significant reduction[1] |

| Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia | 1 mg/kg | Significant reduction[1] |

Experimental Protocols

In Vivo Tumor Growth Delay and Immunophenotyping

The following protocol was used to assess the in vivo efficacy of this compound.

Methodology:

-

Animal Model: CT26WT colon cancer cells were grown in Balb/c mice.[2][4]

-

Drug Administration: this compound was administered orally at doses of 0, 3, 10, and 30 mg/kg/day, either once or twice daily for a duration of up to 19 days.[4][6] The vehicle control used was methyl cellulose.[4]

-

Radiotherapy: On day 3 of the study, tumors in the radiotherapy groups were locally irradiated with a single dose of 9 Gy.[4][6]

-

Tumor Growth Assessment: Tumor volume was measured every other day to determine growth delay.[4][6]

-

Flow Cytometry: To investigate the mechanism of action, tumors were harvested at specified time points (day 13 or 19). The populations of effector T cells (defined as CD45+CD8+CD69+) and regulatory T cells were quantified using flow cytometry.[5]

Commercial Development and Future Directions

AskAt, Inc. is actively pursuing the development of this compound through strategic partnerships. A license agreement with NewBay Medical Technology Co., Ltd. aims to develop and commercialize this compound in the field of immuno-oncology in China.[7] Additionally, a collaboration with Aratana Therapeutics is exploring the potential of this compound in animal health, with a focus on pain and inflammation.[8]

The strong preclinical data, particularly the synergistic effect with radiotherapy and the favorable modulation of the tumor immune microenvironment, position this compound as a promising candidate for further clinical investigation in oncology. Future studies will likely focus on combination therapies, not only with radiation but also with other immunotherapies such as checkpoint inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]

- 5. Biological effects of prostaglandin E2-EP4 antagonist (this compound) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. askat-inc.com [askat-inc.com]

- 8. askat-inc.com [askat-inc.com]

AAT-008: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). As a key mediator in inflammation, pain, and cancer, the PGE2-EP4 signaling pathway represents a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended to support further research and drug development efforts in this area.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid, is a small molecule with a well-defined chemical structure. Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid[1] |

| CAS Number | 847727-81-5[1] |

| Chemical Formula | C21H16ClFN2O4[1] |

| SMILES | C--INVALID-LINK--NC(=O)C2=C(OC3=CC=CC(=C3)F)N=C(C=C2)Cl |

| Physicochemical Property | Value |

| Molecular Weight | 414.82 g/mol [1] |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and DMF[2] |

| Formulation | A crystalline solid[2] |

Mechanism of Action

This compound functions as a selective antagonist of the EP4 receptor, a G-protein coupled receptor that, upon binding its ligand PGE2, stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP). By blocking this interaction, this compound effectively inhibits the downstream signaling cascade.

The selectivity and potency of this compound have been demonstrated in various in vitro assays. The following table summarizes key pharmacological data.

| Assay | Species | Receptor | Value |

| Ki | Human | EP4 | 0.97 nM[3] |

| Rat | EP4 | 6.1 nM[3] | |

| Dog | EP4 | 38 nM | |

| IC50 | Human | EP4 | 2.4 nM |

| Human | EP1 | >20,000 nM | |

| Human | EP2 | 1,890 nM | |

| Human | EP3 | >20,000 nM |

The high selectivity of this compound for the EP4 receptor over other prostanoid receptors minimizes the potential for off-target effects, making it a promising candidate for targeted therapies.

Signaling Pathway

The mechanism of this compound involves the competitive inhibition of PGE2 binding to the EP4 receptor, thereby preventing the activation of downstream signaling pathways that are implicated in inflammation and cancer progression.

Experimental Protocols

EP4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the EP4 receptor.

Methodology: A competitive radioligand binding assay is performed using membranes prepared from cells overexpressing the human EP4 receptor.

-

Membrane Preparation: HEK293 cells stably transfected with the human EP4 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

-

Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled EP4 agonist (e.g., [3H]-PGE2) and varying concentrations of this compound.

-

Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional antagonism of this compound on PGE2-induced cAMP production.

Methodology: A cell-based assay is used to measure the intracellular accumulation of cAMP in response to EP4 receptor activation.

-

Cell Culture: HEK293 cells expressing the human EP4 receptor are cultured in appropriate media.

-

Assay Setup: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production.

-

Cell Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production, is determined.

Conclusion

This compound is a highly potent and selective EP4 receptor antagonist with a well-characterized chemical profile and mechanism of action. Its ability to specifically block the PGE2-EP4 signaling pathway makes it a valuable research tool and a promising candidate for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.

References

AAT-008: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a novel, potent, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Developed as a clinical candidate, it has demonstrated significant potential in preclinical models for the treatment of cancer and inflammatory pain. By targeting the PGE2-EP4 signaling pathway, this compound modulates the tumor microenvironment, enhancing anti-tumor immunity and acting as a radiosensitizer. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental data.

Introduction

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer progression.[1] Its effects are mediated through four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a critical player in promoting tumor growth, metastasis, and immune evasion.[2] Consequently, selective blockade of the PGE2-EP4 signaling pathway presents a promising therapeutic strategy for various diseases.

This compound is a para-N-acylaminomethylbenzoic acid derivative identified as a potent and selective EP4 receptor antagonist.[1] It was developed to have an improved pharmacological profile over first-generation EP4 antagonists like grapiprant, with the potential for once-daily dosing in humans.[1][2] This document summarizes the current knowledge on the pharmacological properties of this compound.

Mechanism of Action

This compound functions as a competitive antagonist of the EP4 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by PGE2. In the context of cancer, the PGE2-EP4 pathway is known to exert immunosuppressive effects within the tumor microenvironment.[3]

The binding of PGE2 to the EP4 receptor on various immune cells, including T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs), leads to the suppression of anti-tumor immune responses.[4] Specifically, PGE2-EP4 signaling can:

-

Inhibit the infiltration and function of cytotoxic CD8+ T cells.[3]

-

Promote the expansion and activity of immunosuppressive regulatory T cells (Tregs) and MDSCs.[1]

-

Suppress the activity of NK cells.[4]

By antagonizing the EP4 receptor, this compound is hypothesized to reverse these immunosuppressive effects, thereby restoring and enhancing the host's anti-tumor immunity.[5]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of the tumor microenvironment.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Human | EP4 | 16.3 nM | [4] |

| Human | EP2 | 1,890 nM | [4] | |

| Human | EP1 | >20,000 nM | [4] | |

| Human | EP3 | >20,000 nM | [4] | |

| Ki | Human | EP4 | 0.97 nM | [4] |

| Rat | EP4 | 6.1 nM | [4] | |

| Dog | EP4 | 38 nM | [4] | |

| pA2 | - | - | 1.1 nM | [4] |

Table 2: In Vivo Efficacy Data (Murine Colon Cancer Model)

| Dosage | Administration | Effect | Reference |

| 10, 30 mg/kg/day | Once daily | Minimal tumor growth delay alone. Additive effect with radiotherapy. | [6] |

| 3, 10, 30 mg/kg/day | Twice daily | Mild but statistically significant tumor growth delay alone (at 30 mg/kg/day). Additive to supra-additive effect with radiotherapy. | [6] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not publicly available at the time of this writing.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not publicly available. The following provides a high-level overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Receptor Binding and Functional Assays

-

Receptor Binding Assays: Performed using human recombinant EP1, EP2, EP3, and EP4 receptors to determine the binding affinity (IC50 and Ki values) of this compound. These assays typically involve radioligand displacement methods.

-

Functional Assays: Cellular assays using cells expressing the human EP4 receptor were used to measure the antagonistic potency (pA2 value) of this compound in suppressing PGE2-induced elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1]

In Vivo Efficacy Studies

-

Murine Colon Cancer Model:

-

Animal Model: BALB/c mice bearing CT26WT colon tumors.[6]

-

Treatment: this compound was administered orally, dissolved in 0.5% methyl cellulose, at doses ranging from 3 to 30 mg/kg/day, either once or twice daily.[6]

-

Radiotherapy: In combination studies, tumors were irradiated with a single dose of 9 Gy.[6]

-

Endpoints: Tumor sizes were measured every other day to determine tumor growth delay and doubling times.[6]

-

-

Flow Cytometry:

-

Objective: To analyze the immune cell populations within the tumors.

-

Procedure: Tumors were surgically removed and processed into single-cell suspensions. Cells were then stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD45, CD8, CD69 for effector T cells; CD4, FoxP3 for regulatory T cells) and analyzed using a flow cytometer.[6]

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo evaluation of this compound in a murine cancer model.

Preclinical and Clinical Status

This compound has been identified as a clinical candidate with a pharmacological profile predictive of once-daily dosing in humans.[1][2] It has demonstrated efficacy in preclinical models of cancer and inflammatory pain.[4][6] In murine colon cancer models, this compound showed modest single-agent activity but significantly enhanced the anti-tumor effects of radiotherapy, an effect attributed to its immunomodulatory properties.[6] Specifically, treatment with this compound in combination with radiation led to an increase in the proportion of effector T cells within the tumor.[6]

While this compound is considered ready for clinical development, there is no publicly available information on any active or completed clinical trials for this compound at the time of this writing.

Conclusion